Benzyl bromide-d7
Overview
Description
Benzyl bromide-d7, also known as α-Bromotoluene-d7, is a deuterated derivative of benzyl bromide. It is an organic compound with the molecular formula C6D5CD2Br. The compound consists of a benzene ring substituted with a bromomethyl group, where the hydrogen atoms are replaced by deuterium atoms. This isotopic labeling makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl bromide-d7 can be synthesized through the bromination of toluene-d8. The process involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions to ensure high yield and purity. The use of continuous-flow reactors and efficient bromine generators can enhance the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Benzyl bromide-d7 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The benzylic position can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to toluene-d8 using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Benzyl alcohol-d7, benzyl cyanide-d7.
Oxidation: Benzaldehyde-d7, benzoic acid-d7.
Reduction: Toluene-d8.
Scientific Research Applications
Benzyl bromide-d7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
NMR Spectroscopy: The deuterium atoms provide a distinct signal in NMR spectra, making it useful for studying reaction mechanisms and molecular structures.
Isotope Labeling: It is used as a precursor for synthesizing other deuterated compounds, which are valuable in tracer studies and metabolic research.
Organic Synthesis: It serves as a reagent for introducing benzyl groups in organic synthesis, particularly when isotopic labeling is required
Mechanism of Action
The primary mechanism of action of benzyl bromide-d7 involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various substitution reactions where the benzyl group is transferred to other molecules. The deuterium atoms do not significantly alter the chemical reactivity but provide valuable isotopic labeling for analytical purposes .
Comparison with Similar Compounds
Benzyl chloride-d7: Similar structure but with a chlorine atom instead of bromine.
Benzyl bromide-α,α-d2: Deuterium atoms are only at the benzylic position.
Benzyl bromide-α-13C: Contains a carbon-13 isotope at the benzylic position.
Uniqueness: Benzyl bromide-d7 is unique due to the complete deuteration of the benzene ring and the benzylic position. This extensive isotopic labeling makes it particularly useful in NMR spectroscopy and other analytical techniques where deuterium labeling is advantageous .
Properties
IUPAC Name |
1-[bromo(dideuterio)methyl]-2,3,4,5,6-pentadeuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZXYOZHKGVCM-XZJKGWKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])Br)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480953 | |
Record name | Benzyl bromide-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35656-93-0 | |
Record name | Benzyl bromide-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35656-93-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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